molecular formula C25H36ClN3O10 B2871049 Pomalidomide-PEG6-NH2 (hydrochloride) CAS No. 2341841-01-6

Pomalidomide-PEG6-NH2 (hydrochloride)

Cat. No. B2871049
CAS RN: 2341841-01-6
M. Wt: 574.02
InChI Key: MWEFMNTVJQCCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pomalidomide-PEG6-NH2 (hydrochloride) is a novel drug candidate developed by scientists from the University of Tokyo. It is a derivative of the immunomodulatory drug pomalidomide, which is used to treat multiple myeloma and other hematological malignancies. The addition of the PEG6-NH2 moiety to the pomalidomide molecule increases its solubility and stability, making it a promising candidate for further development.

Scientific Research Applications

Therapeutic Efficacy in Multiple Myeloma

Pomalidomide, in combination with dexamethasone, has shown significant efficacy in the management of heavily pretreated multiple myeloma (MM), providing a beneficial option for patients with relapsed and refractory MM. This regimen has been observed to be well-tolerated and effective, offering a high rate of disease control and prolongation of survival in a particularly severe setting of MM patients who are relapsed and refractory to all available therapeutic resources (Cerchione et al., 2018) (Cerchione et al., 2022).

Modulation of the Tumor Microenvironment

Pomalidomide has demonstrated significant therapeutic activity against CNS lymphoma, highlighting its potential beyond hematological malignancies. It notably impacts the tumor microenvironment in murine models, increasing macrophages and natural killer cells, and inducing significant biological changes in tumor-associated macrophages. This suggests pomalidomide's role in altering the immune microenvironment to combat cancer (Li et al., 2013).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of pomalidomide has revealed its extensive metabolization before excretion, with a significant portion of the administered dose being recovered, indicating good oral absorption. These findings provide a foundation for understanding the metabolic pathways of pomalidomide and its analogs, contributing to the optimization of therapeutic regimens for maximum efficacy and reduced toxicity (Hoffmann et al., 2012).

Induction of Fetal Hemoglobin

Pomalidomide has been explored for its potential to induce fetal hemoglobin (HbF) production, offering a novel therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. This application underlines pomalidomide's versatility in modulating gene expression and protein synthesis, further expanding its therapeutic utility beyond its primary indications (Moutouh-de Parseval et al., 2008).

Mechanism of Action

Target of Action

Pomalidomide-PEG6-NH2 (hydrochloride), also known as Thalidomide-O-PEG5-NH2.HCl or Thalidomide 4’-ether-PEG5-amine, primarily targets Cereblon (CRBN) . CRBN is a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .

Mode of Action

The compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a 6-unit PEG linker . It is used in PROTAC (proteolysis-targeting chimeras) technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By recruiting the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent degradation of the target protein . This can have various downstream effects depending on the specific function of the target protein.

Pharmacokinetics

The compound’s solubility in dmso is reported to be 125 mg/ml , which could potentially influence its absorption and distribution in the body

Result of Action

The primary result of the action of Pomalidomide-PEG6-NH2 (hydrochloride) is the degradation of its target protein via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the specific role of the target protein in cellular processes.

Action Environment

The compound is recommended to be stored at -20°C, away from moisture and light , suggesting that these factors could potentially affect its stability.

properties

IUPAC Name

4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O10.ClH/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30;/h1-3,19H,4-17,26H2,(H,27,29,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEFMNTVJQCCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClN3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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